molecular formula C20H19BrN2O3 B2848163 4-(4-bromophenyl)-2-{[2-(1H-indol-2-yl)ethyl]amino}-4-oxobutanoic acid CAS No. 1024591-91-0

4-(4-bromophenyl)-2-{[2-(1H-indol-2-yl)ethyl]amino}-4-oxobutanoic acid

Cat. No. B2848163
CAS RN: 1024591-91-0
M. Wt: 415.287
InChI Key: VYOVWMQGTCWIGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromophenyl)-2-{[2-(1H-indol-2-yl)ethyl]amino}-4-oxobutanoic acid (4-BP-IEA-OBA) is a synthetic compound that has been studied extensively in recent years for its potential applications in scientific research. It is a substituted phenyl indole derivative that exhibits a range of biochemical and physiological effects. 4-BP-IEA-OBA has a variety of applications in laboratory experiments, including its use as an agonist of the serotonin 5-HT2A receptor and as an inhibitor of the enzyme CYP2D6.

Scientific Research Applications

4-(4-bromophenyl)-2-{[2-(1H-indol-2-yl)ethyl]amino}-4-oxobutanoic acid has been studied extensively for its potential applications in scientific research. It has been used as an agonist of the serotonin 5-HT2A receptor, which is involved in various physiological processes, including sleep, mood, and appetite. It has also been used as an inhibitor of the enzyme CYP2D6, which is involved in the metabolism of various drugs and hormones. Furthermore, this compound has been used to study the effects of serotonin on the central nervous system, as well as its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

4-(4-bromophenyl)-2-{[2-(1H-indol-2-yl)ethyl]amino}-4-oxobutanoic acid acts as an agonist of the serotonin 5-HT2A receptor, which is a G-protein coupled receptor that is involved in the regulation of various physiological processes, including sleep, mood, and appetite. When this compound binds to the receptor, it activates a signal transduction cascade that leads to the activation of various downstream effectors, such as adenylate cyclase and phospholipase C. In addition, this compound also acts as an inhibitor of the enzyme CYP2D6, which is involved in the metabolism of various drugs and hormones.
Biochemical and Physiological Effects
This compound has been studied extensively for its potential biochemical and physiological effects. It has been shown to activate various signaling pathways, including those involved in the regulation of sleep, mood, and appetite. In addition, it has been shown to inhibit the enzyme CYP2D6, which is involved in the metabolism of various drugs and hormones. Furthermore, this compound has been shown to have neuroprotective effects, as well as potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

The use of 4-(4-bromophenyl)-2-{[2-(1H-indol-2-yl)ethyl]amino}-4-oxobutanoic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound that is readily available and can be synthesized in a relatively simple three-step process. Furthermore, it has a wide range of applications in scientific research, including its use as an agonist of the serotonin 5-HT2A receptor and as an inhibitor of the enzyme CYP2D6. However, there are also some limitations to its use in laboratory experiments. For example, it has a relatively short half-life, which can make it difficult to study the long-term effects of the compound.

Future Directions

There are numerous potential future directions for the study of 4-(4-bromophenyl)-2-{[2-(1H-indol-2-yl)ethyl]amino}-4-oxobutanoic acid. For example, further research could be conducted to explore its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Additionally, further research could be conducted to explore the effects of this compound on other physiological processes, such as memory, learning, and cognition. Finally, further research could be conducted to explore the potential interactions between this compound and other drugs or compounds.

Synthesis Methods

4-(4-bromophenyl)-2-{[2-(1H-indol-2-yl)ethyl]amino}-4-oxobutanoic acid can be synthesized in a three-step process. The first step involves the reaction of 4-bromophenol with 2-(1H-indol-2-yl)ethanol in the presence of a base, such as sodium hydroxide, to form 4-(4-bromophenyl)-2-{[2-(1H-indol-2-yl)ethyl]amino}ethanol. The second step involves the reaction of the resulting product with 4-oxobutanoic acid in the presence of an acid, such as hydrochloric acid, to form this compound. The third step involves the purification of the product via recrystallization.

properties

IUPAC Name

4-(4-bromophenyl)-2-[2-(1H-indol-2-yl)ethylamino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O3/c21-15-7-5-13(6-8-15)19(24)12-18(20(25)26)22-10-9-16-11-14-3-1-2-4-17(14)23-16/h1-8,11,18,22-23H,9-10,12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOVWMQGTCWIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CCNC(CC(=O)C3=CC=C(C=C3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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